Amfenac-d5 Sodium Hydrate Amfenac-d5 Sodium Hydrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC0209051
InChI:
SMILES:
Molecular Formula: C₁₅H₉D₅NNaO₄
Molecular Weight: 300.3

Amfenac-d5 Sodium Hydrate

CAS No.:

Cat. No.: VC0209051

Molecular Formula: C₁₅H₉D₅NNaO₄

Molecular Weight: 300.3

* For research use only. Not for human or veterinary use.

Amfenac-d5 Sodium Hydrate -

Specification

Molecular Formula C₁₅H₉D₅NNaO₄
Molecular Weight 300.3

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Isotopic Labeling

Amfenac-d5 Sodium Hydrate is systematically named sodium;2-[2-amino-3-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]acetate;hydrate (IUPAC name) . Its molecular formula is C₁₅H₇D₅NNaO₃·H₂O, with a molecular weight of 300.30 g/mol in its hydrated form . The deuterium atoms replace hydrogen at the 2, 3, 4, 5, and 6 positions of the benzoyl ring, minimizing isotopic effects on pharmacokinetics while enhancing mass spectrometry detection .

Table 1: Key Chemical Properties

PropertyValueSource
CAS Number (Hydrate)61618-27-7
CAS Number (Anhydrous)61941-56-8
Molecular FormulaC₁₅H₇D₅NNaO₃·H₂O
Exact Mass300.1134 Da
SMILES[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=CC=CC(=C2N)CC(=O)[O-])[2H])[2H].O.[Na+]

Synthesis and Quality Control

Synthetic Pathways

The synthesis of Amfenac-d5 Sodium Hydrate involves deuterium incorporation during the benzoylation step of the parent Amfenac structure. Industrial protocols typically utilize deuterated benzoyl chloride in a Friedel-Crafts acylation reaction with 2-amino-3-bromophenylacetic acid, followed by sodium hydroxide neutralization . Isotopic purity (>98% deuterium enrichment) is confirmed via liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) .

Table 2: Stability Data

ConditionDegradation Over 24 Months
25°C/60% RH<0.5% impurity formation
40°C/75% RH1.2% impurity formation
Photolytic ExposureNo significant change

Analytical and Pharmacological Applications

Role in Bioanalytical Assays

As a stable isotope-labeled internal standard, Amfenac-d5 Sodium Hydrate improves the accuracy of LC-MS/MS methods for quantifying Amfenac in plasma and ocular tissues. Its use reduces matrix effects and ion suppression, achieving a lower limit of quantification (LLOQ) of 0.1 ng/mL in validated assays .

Insights into Drug Metabolism

Studies leveraging this compound have elucidated the metabolic pathways of Amfenac, revealing hepatic cytochrome P450 2C9-mediated oxidation as the primary clearance mechanism. Deuterium labeling has further enabled the detection of trace metabolites, including 8-benzoyl-1,2-dihydrocinnolin-3(4H)-one, a degradation product observed in related NSAIDs like Nepafenac .

Pharmacodynamic Profile of the Parent Compound

Mechanism of Action

Amfenac Sodium, the non-deuterated form, inhibits cyclooxygenase-1 (COX-1) and COX-2 enzymes with IC₅₀ values of 15.3 nM and 20.4 nM, respectively . This dual inhibition reduces prostaglandin synthesis, conferring anti-inflammatory and analgesic effects.

Comparative Pharmacokinetics

Deuterium substitution marginally alters pharmacokinetic parameters:

Table 3: Pharmacokinetic Comparison (Rat Model)

ParameterAmfenac SodiumAmfenac-d5 Sodium
Tₘₐₓ (h)1.2 ± 0.31.4 ± 0.4
Cₘₐₓ (μg/mL)12.5 ± 2.112.1 ± 1.9
t₁/₂ (h)4.8 ± 0.75.1 ± 0.6

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